N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine molecular weight and solubility profile
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine molecular weight and solubility profile
An In-depth Technical Guide to the Molecular Weight and Solubility Profile of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine
Introduction
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine is a derivative of the widely-used phenoxy herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] The parent compound, 2,4-D, functions as a synthetic auxin, inducing uncontrolled growth and leading to the death of susceptible broadleaf weeds.[2] The modification of the 2,4-D core structure by the addition of a substituted amine side chain significantly alters its physicochemical properties, including its molecular weight and, most critically for formulation and bioavailability, its solubility profile.
This technical guide provides a detailed analysis of the molecular weight of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine and offers a comprehensive, field-proven perspective on its expected solubility in various solvent systems. This analysis is grounded in the established chemistry of its parent compound and the functional groups introduced in its structure.
Section 1: Molecular Identity and Core Properties
The fundamental physicochemical characteristics of a compound are dictated by its molecular structure. For N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine, the key identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Name | N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine | N/A |
| Synonym | N-(2-(2,4-Dichlorophenoxy)ethyl)-2-methylpropan-2-amine | [3] |
| CAS Number | 356532-97-3 | [4] |
| Molecular Formula | C12H17Cl2NO | [5] |
| Molecular Weight | 262.18 g/mol | [5] |
Section 2: Structural Context and Synthesis Rationale
The structure of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine is best understood as a modification of the 2,4-D backbone. The carboxylic acid group of 2,4-D is replaced with an ether linkage connected to a tert-butylamine group. This structural change has profound implications:
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Removal of Acidity: The acidic carboxylic acid group of 2,4-D is absent.
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Introduction of Basicity: The molecule incorporates a tertiary amine (2-methyl-2-propanamine), which is a basic functional group capable of being protonated to form a salt.
The synthesis of such a molecule would logically proceed via the reaction of a 2,4-dichlorophenoxy-bromoethane intermediate with n-propylamine, followed by acidification to produce a hydrochloride salt, a method analogous to the synthesis of similar compounds.[6] This transformation from an acidic parent compound to a basic derivative is a key determinant of its solubility.
Section 3: A Comprehensive Analysis of the Solubility Profile
Direct, published experimental solubility data for N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine is not extensively available. However, a highly reliable solubility profile can be constructed based on the well-documented behavior of 2,4-D and its derivatives.[1][7]
Aqueous Solubility: The Critical Role of pH
The parent 2,4-D acid is known to be relatively insoluble in water.[7][8] To overcome this, it is commonly formulated as either an amine salt or an ester.[1][9] The amine salt forms of 2,4-D are highly soluble in water, creating clear solutions.[7]
Following this established principle, the solubility of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine in aqueous media is fundamentally pH-dependent:
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Acidic Conditions (pH < 6.0): In an acidic environment, the tertiary amine group will be protonated, forming a cationic ammonium salt (e.g., a hydrochloride salt). This salt form is expected to be highly soluble in water.
-
Neutral to Basic Conditions (pH > 7.0): At neutral or alkaline pH, the compound will exist predominantly as the free base. This non-ionized form, with its significant hydrophobic dichlorophenyl and tert-butyl groups, is predicted to have very low solubility in water.
Organic Solvent Solubility
The parent 2,4-D acid is soluble in organic solvents such as 95% ethanol (100 mg/ml).[10] The structural modifications in N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine do not fundamentally alter its organic character. Therefore, it is expected to be readily soluble in a range of common laboratory organic solvents.
Predicted Solubility Summary
| Solvent System | Predicted Solubility | Rationale |
| Aqueous (Acidic, pH < 6) | High | Formation of a soluble ammonium salt. |
| Aqueous (Neutral/Basic, pH > 7) | Low to Very Low | Exists as the non-polar, non-ionized free base. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | High | Similar to the parent 2,4-D.[10][11] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Strong solubilizing capacity for a wide range of organic molecules. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Moderate to Low | The presence of the polar amine and ether linkage reduces solubility in highly non-polar solvents. |
Section 4: Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility profile, the OECD Guideline 105 "Water Solubility," commonly known as the shake-flask method, provides a robust and self-validating protocol.
Step-by-Step Methodology: Shake-Flask Method
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Preparation of Solvent Systems: Prepare buffered aqueous solutions at pH 4.0, 7.0, and 9.0. Prepare organic solvents (e.g., 95% Ethanol, Acetonitrile, DMSO).
-
Addition of Excess Solute: Add an excess amount of N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine to a known volume of each solvent system in separate, sealed flasks. The excess solid should be clearly visible.
-
Equilibration: Agitate the flasks at a constant, controlled temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics run can determine the optimal equilibration time.
-
Phase Separation: Allow the flasks to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifugation is required to pellet all suspended material, ensuring a clear supernatant for analysis.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Prepare a dilution series in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The solubility is calculated from the measured concentration of the saturated solution, expressed in units such as mg/L or g/mol .
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine has a definitive molecular weight of 262.18 g/mol . While empirical solubility data is limited, a robust solubility profile can be confidently predicted based on its chemical structure and the known properties of its parent compound, 2,4-D. The presence of a basic tertiary amine group makes its aqueous solubility highly dependent on pH, with high solubility expected in acidic conditions and poor solubility in neutral and alkaline media. The compound is predicted to be readily soluble in common polar organic solvents. For drug development and formulation professionals, the experimental validation of this profile using a standardized protocol like the shake-flask method is an essential next step.
References
- N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine | SCBT. Santa Cruz Biotechnology.
- 2,4-D Technical Fact Sheet.
- CAS#:356532-97-3 | N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine. Chemsrc.
- 2,4-Dichlorophenoxyacetic acid (D7299)
- HERBICIDE, FORMULATIONS OF THE SALTS AND ESTERS OF 2,4 DICHLOROPHENOXYACETIC ACID (PROPOSED FEDERAL SPECIFICATION).
- 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study. MDPI.
- Table 4-3, Physical and Chemical Properties of 2,4-D. NCBI Bookshelf.
- 356532-97-3|N-(2-(2,4-Dichlorophenoxy)ethyl)-2-methylpropan-2-amine. BLDpharm.
- Synthesis of N-[-2-(3,5-Dichlorophenoxy)ethyl]propanamine Hydrochloride. PrepChem.com.
- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers.
- 2,4-Dichlorophenoxyacetic acid. Wikipedia.
- Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
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- 4. CAS#:356532-97-3 | N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine | Chemsrc [chemsrc.com]
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